molecular formula C18H27N3O3 B14780477 Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14780477
M. Wt: 333.4 g/mol
InChI Key: ICNTTYVCJLHXQJ-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate (CAS: 1354024-37-5) is a heterocyclic compound with the molecular formula C₁₈H₂₇N₃O₃ and a molar mass of 333.43 g/mol . Its structure features a piperidine ring substituted at the 2-position with a methylene group linked to an (S)-2-amino-N-methylpropanamido moiety, and a benzyl carboxylate group at the 1-position.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)20(2)12-16-10-6-7-11-21(16)18(23)24-13-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,19H2,1-2H3

InChI Key

ICNTTYVCJLHXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1CCCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amidation: The final step involves the amidation reaction where the piperidine derivative reacts with N-methylpropanamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitutions

a) N-Ethyl Variant

A closely related compound, benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate, replaces the N-methyl group with an N-ethyl substituent . This minor modification increases lipophilicity (logP) and steric bulk, which may alter pharmacokinetic properties such as membrane permeability or metabolic stability.

b) Quinolin-4-yl Derivatives

This structural change significantly impacts:

  • Conformation: The piperidine ring adopts a distorted boat conformation, with the quinoline and benzyl carboxylate groups oriented oppositely, forming a U-shaped structure.
  • Intermolecular Interactions : Symmetric dimers are stabilized via O–H···O hydrogen bonds, creating 14-membered synthons .
  • Synthesis: Prepared using benzoyl chloride and mefloquine in acetonitrile, followed by crystallization from ethanol .
c) Pyrrolidine-Based Analogs

Benzyl 3-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate (CAS: 1354029-77-8) replaces the piperidine ring with a pyrrolidine (5-membered ring), shortening the ring size and altering torsional strain . Key differences include:

  • Molecular Formula : C₁₇H₂₅N₃O₃ (vs. C₁₈H₂₇N₃O₃ for the piperidine analog).
d) Stereoisomeric Variants

The (S,S)-configured benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate (CAS: 1401667-87-5) highlights the role of stereochemistry in activity. The dual (S) configuration may enhance chiral recognition in enzyme binding compared to single-stereocenter analogs .

Key Observations :

  • Lipophilicity: The quinolin-4-yl derivative’s trifluoromethyl groups increase hydrophobicity, whereas the N-ethyl variant moderately enhances logP compared to the N-methyl target compound.
  • Synthetic Complexity: The quinolin-4-yl analog requires multi-step synthesis involving mefloquine and benzoyl chloride, while pyrrolidine analogs are synthesized via standard carbamate coupling .
  • Biological Relevance : The (S,S)-pyrrolidine stereoisomer’s dual chiral centers may improve target selectivity in enzyme inhibition assays compared to single-stereocenter analogs .

Hydrogen Bonding and Crystal Packing

The quinolin-4-yl derivative exhibits unique intermolecular interactions, forming O–H···O hydrogen-bonded dimers in its crystal lattice . In contrast, the target compound’s piperidine ring and benzyl group likely favor less polar packing modes due to the absence of hydroxyl groups.

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